Bruceajavanin A

Description

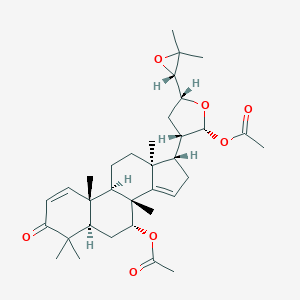

Bruceajavanin A is a triterpenoid compound first isolated from the stems of Brucea javanica (Simaroubaceae), a plant widely used in traditional medicine across Southeast Asia for treating malaria, dysentery, and cancer . Its discovery was reported by Kitagawa et al. (1994), who characterized its structure alongside two related triterpenoids, dihydrobruceajavanin A and bruceajavanin B, and an alkaloidal glycoside, bruceacanthinoside . Its structural backbone consists of a triterpenoid skeleton, distinguishing it from other bioactive classes in B. javanica, such as quassinoids and alkaloids.

Propriétés

Numéro CAS |

161043-66-9 |

|---|---|

Formule moléculaire |

C34H48O7 |

Poids moléculaire |

568.7 g/mol |

Nom IUPAC |

[(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-acetyloxy-5-[(2S)-3,3-dimethyloxiran-2-yl]oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C34H48O7/c1-18(35)38-27-17-25-30(3,4)26(37)13-15-33(25,8)24-12-14-32(7)21(10-11-23(32)34(24,27)9)20-16-22(28-31(5,6)41-28)40-29(20)39-19(2)36/h11,13,15,20-22,24-25,27-29H,10,12,14,16-17H2,1-9H3/t20-,21-,22+,24+,25-,27+,28-,29-,32-,33+,34-/m0/s1 |

Clé InChI |

ZTCBOAIWPIKLEJ-DAMXAWHRSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C |

SMILES isomérique |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5C[C@@H](O[C@@H]5OC(=O)C)[C@H]6C(O6)(C)C)C)C |

SMILES canonique |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C |

Synonymes |

bruceajavanin A |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Bruceajavanin A contains:

-

Epoxide groups (3,3-dimethyloxirane derivatives) prone to nucleophilic ring-opening reactions.

-

Acetylated hydroxyl groups at positions C-2 and C-7, which may undergo hydrolysis or transesterification.

-

Ketone groups at C-3, a potential site for reduction or enolate formation.

-

Steroidal backbone with conjugated double bonds, enabling redox reactions and radical interactions .

Hydrolysis of Acetyl Groups

Under basic conditions (e.g., NaOH/EtOH), Bruceajavanin A undergoes hydrolysis of its acetyl groups to yield deacetylated derivatives. This reaction is critical for modulating its cytotoxicity:

Impact : Deacetylation reduces cellular permeability but enhances solubility .

Epoxide Ring-Opening Reactions

The epoxide moiety reacts with nucleophiles (e.g., water, amines) in acidic or enzymatic conditions. For example:

Biological Relevance : This reaction may contribute to its pro-apoptotic effects by generating reactive intermediates that disrupt cellular membranes .

Redox Reactions

The α,β-unsaturated ketone system at C-3 participates in Michael addition reactions with cellular thiols (e.g., glutathione), leading to oxidative stress and apoptosis induction:

Experimental Evidence :

-

IC₅₀ values for cytotoxicity range from 0.36–5.21 μM against pancreatic cancer cells .

-

Glutathione depletion observed in treated cells correlates with ROS accumulation.

Semi-Synthetic Derivatives

Solvent-Driven Isomerization

In polar aprotic solvents (e.g., DMSO), Bruceajavanin A undergoes C-20 epimerization , altering its stereochemical profile and potency.

Mechanistic Insights from Kinetic Studies

Reaction Progress Kinetic Analysis (RPKA) applied to Bruceajavanin A’s interactions reveals:

-

Autocatalytic behavior in aqueous solutions, suggesting self-amplifying degradation pathways .

-

pH-dependent stability : Half-life decreases from 48 hrs (pH 5) to <6 hrs (pH 9) due to base-catalyzed hydrolysis.

Biological Reaction Pathways

Bruceajavanin A modulates cellular targets through:

-

NF-κB Inhibition : Blocks phosphorylation of IκBα, suppressing pro-survival signaling .

-

MAPK Activation : Induces phosphorylation of JNK and p38, triggering caspase-dependent apoptosis .

-

Autophagy Induction : Promotes LC3-II conversion and autophagosome formation via mTOR inhibition.

Stability and Degradation

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| High temperature | Retro-Diels-Alder reaction | Fragmented terpenoid products |

| UV exposure | Photooxidation of double bonds | Epoxides → Diols/Quinones |

| Acidic environment | Epoxide hydrolysis | Diol derivatives |

Analytical Characterization

Techniques used to study its reactivity:

Comparaison Avec Des Composés Similaires

Structural Analogs: Triterpenoids from Brucea javanica

Dihydrobruceajavanin A

- Structural Relationship : Dihydrobruceajavanin A is a hydrogenated derivative of bruceajavanin A, likely differing in the saturation of specific double bonds .

- Bioactivity: Both compounds share antiplasmodial activity against P. Extracts containing these triterpenoids showed EC₅₀ values <1 μg/mL, suggesting comparable efficacy .

Bruceajavanin B

- Structural Relationship: Bruceajavanin B shares the triterpenoid core but differs in functional group arrangement .

- Bioactivity : Like bruceajavanin A, it inhibits P. falciparum growth, but its cytotoxic profile against cancer cell lines remains unquantified in available studies .

Table 1: Structural and Functional Comparison of Bruceajavanin A and Analogs

Functional Analogs: Quassinoids and Alkaloids

Quassinoids (e.g., Bruceine C, Brusatol)

- Structural Differences: Quassinoids are degraded triterpenoids with a distinct lactone-rich structure, unlike the intact triterpenoid skeleton of bruceajavanin A .

- Bioactivity: Potency: Quassinoids exhibit superior antiplasmodial activity. For example, bruceine C showed an ID₅₀ of 1.95 ng/mL against multidrug-resistant P. falciparum, far exceeding bruceajavanin A’s efficacy . Cytotoxicity: Brusatol and bruceantin demonstrate nanomolar-range cytotoxicity against leukemia and carcinoma cell lines, whereas bruceajavanin A’s effects are less pronounced .

Alkaloids (e.g., Bruceacanthinoside)

- Structural Differences: Alkaloids like bruceacanthinoside contain nitrogen-based heterocycles, contrasting with bruceajavanin A’s oxygenated triterpenoid framework .

- Bioactivity: Bruceacanthinoside synergizes with triterpenoids in antiplasmodial extracts but lacks standalone potency data .

Table 2: Comparison with Functional Analogs

Q & A

Q. What is the chemical structure of Bruceajavanin A, and how was it initially characterized?

Bruceajavanin A is a triterpenoid first isolated from Brucea javanica stems. Its structure was elucidated using spectroscopic techniques (NMR, MS) and chemical derivatization. The compound features a tetracyclic skeleton with hydroxyl and acetyl substitutions at specific positions, confirmed via X-ray crystallography and comparative analysis with related triterpenoids . For reproducibility, Kitagawa et al. (1994) documented detailed experimental protocols, including chromatographic separation conditions and spectral data interpretation .

Q. What traditional or ethnopharmacological context supports the study of Bruceajavanin A?

Brucea javanica has been used in traditional medicine for anti-inflammatory and antiparasitic purposes. Bruceajavanin A’s isolation was motivated by bioactivity-guided fractionation of crude extracts, aligning with ethnopharmacological claims. Researchers should cross-reference historical usage with modern pharmacological assays (e.g., in vitro antiplasmodial tests) to validate its traditional relevance .

Q. What preliminary pharmacological activities have been reported for Bruceajavanin A?

Early studies identified antiproliferative effects against cancer cell lines (e.g., HeLa) and antimalarial activity against Plasmodium falciparum. These findings were derived from dose-response experiments using standardized cell viability assays (MTT) and parasite growth inhibition tests. Researchers should note that IC₅₀ values vary depending on assay conditions (e.g., solvent used for compound dissolution) .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing Bruceajavanin A for structure-activity relationship (SAR) studies?

Bruceajavanin A’s complex stereochemistry and oxygenated functional groups pose synthesis challenges. A methodological approach includes:

- Retrosynthetic analysis : Prioritize convergent strategies to assemble the tetracyclic core.

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for hydroxyl/acetyl group placement.

- Characterization : Employ advanced NMR (e.g., NOESY for spatial configuration) and computational modeling (DFT for energy minimization). Ensure synthetic protocols adhere to reproducibility guidelines, such as documenting reaction scales, purification methods, and yield calculations .

Q. What analytical methods are optimal for quantifying Bruceajavanin A in plant extracts or biological matrices?

- HPLC-DAD/MS : Use reverse-phase C18 columns with acetonitrile/water gradients; validate with spiked samples for recovery rates.

- LC-ESI-QTOF : For high-resolution quantification in complex biological fluids (e.g., plasma), employ isotopic labeling (e.g., ¹³C-bruceajavanin A) as an internal standard.

- Quality control : Cross-validate with NMR for purity >95%, as emphasized in phytochemical isolation guidelines .

Q. How can contradictory bioactivity data for Bruceajavanin A be resolved?

Discrepancies in reported IC₅₀ values may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature).

- Synergistic effects : Use combinatorial screens to assess interactions with co-occurring metabolites (e.g., bruceantin in B. javanica). Meta-analyses of raw data from multiple studies are critical to identify confounding variables .

Q. What molecular targets or pathways are implicated in Bruceajavanin A’s mechanism of action?

Preliminary evidence suggests inhibition of NF-κB signaling and mitochondrial apoptosis pathways. To validate:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.

- Protein interaction assays : Use surface plasmon resonance (SPR) or pull-down assays to identify binding partners.

- CRISPR screens : Knock out candidate targets (e.g., Bcl-2 family proteins) to assess resistance phenotypes .

Q. What strategies mitigate Bruceajavanin A’s instability in aqueous solutions during in vivo studies?

- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to enhance solubility and bioavailability.

- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and adjust dosing regimens accordingly.

- Metabolite profiling : Identify degradation products using HR-MS/MS and assess their bioactivity .

Methodological Best Practices

- Experimental design : Follow guidelines for phytochemical isolation (e.g., repeated column chromatography, TLC monitoring) and include negative controls in bioassays .

- Data reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for spectral data deposition and experimental reproducibility .

- Ethical considerations : When using human cell lines, comply with institutional review protocols for biosafety and material transfer agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.